molecular formula C11H11NO2 B386271 Ethyl indole-2-carboxylate CAS No. 3770-50-1

Ethyl indole-2-carboxylate

Cat. No. B386271
CAS RN: 3770-50-1
M. Wt: 189.21g/mol
InChI Key: QQXQAEWRSVZPJM-UHFFFAOYSA-N
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Description

Ethyl indole-2-carboxylate, also known as Ethyl 1H-indole-2-carboxylate or 2-Carbethoxyindole, is an indole derivative . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .


Synthesis Analysis

Ethyl indole-2-carboxylate can be synthesized using arylsulfonyl chlorides, arylthiodisulfides, and indoles . A new strategy for indole synthesis has been developed using ethyl pyrrole-2-carboxylate as a key intermediate . Another method involves the palladium-catalyzed aerobic amination of Aryl C-H bonds .


Molecular Structure Analysis

The molecular formula of Ethyl indole-2-carboxylate is C11H11NO2 . The structure of Ethyl indole-2-carboxylate can be viewed using Java or Javascript . More detailed structural and vibrational spectra information can be found in the literature .


Chemical Reactions Analysis

Ethyl indole-2-carboxylate can react with CO2 under visible-light irradiation conditions . It can also be used as a starting compound for the synthesis of indole 2-carboxamide derivatives .


Physical And Chemical Properties Analysis

Ethyl indole-2-carboxylate has a molecular weight of 189.21 g/mol . It has a melting point of 122-125 °C and a boiling point of 324.47°C . It is a white to yellow crystalline powder .

Scientific Research Applications

  • C-3 Acylation of Ethyl Indole-2-carboxylates : Ethyl indole-2-carboxylate and its derivatives can be effectively acylated using carboxylic acids with trifluoroacetic anhydride and phosphoric acid to yield ethyl 3-acylindole-2-carboxylates. This process is efficient except when using strongly acidic or nitrogen-containing carboxylic acids. The resulting ethyl 3-acylindole-2-carboxylate can be easily converted to 3-acylindole (Murakami et al., 1985).

  • Indole Synthesis Strategy : Ethyl pyrrole-2-carboxylate can be used in a novel strategy for synthesizing indoles. This method involves reacting ethyl pyrrole-2-carboxylate with various agents like succinic anhydride, leading to the production of various indoles functionalized on the benzene moiety (Tani et al., 1996).

  • High-Temperature Aqueous Reactions : Ethyl indole-2-carboxylate can undergo reactions in high-temperature aqueous media to produce indole and indole-2-carboxylic acid. This environmentally benign method avoids undesirable elements like copper salts and high-boiling organic bases (Strauss & Trainor, 1998).

  • Friedel-Crafts Acylation : The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents results in acylation at specific positions of the indole nucleus. This process helps understand the regioselectivity of acylation of indoles (Tani et al., 1990).

  • Synthesis of 3-carboxylated Indoles : A method for synthesizing 3-carboxylated indoles involves a tandem-type cyclization of 2-ethynylanilines and subsequent CO2 fixation at the 3-position of the indole ring. This process is efficient and requires only an inorganic base, without the need for transition metal catalysts (Inamoto et al., 2012).

  • Synthesis of Functionalized Indoles : Ethyl indol-2-carboxylate can be used to synthesize various functionalized indoles. This includes successful alkylations of the nitrogen of ethyl indol-2-carboxylate and reactions with different aromatic aldehydes and ketones to form new structures confirmed by NMR, mass spectrometry, and X-ray single crystal analysis (Boraei et al., 2016).

Safety And Hazards

Ethyl indole-2-carboxylate may cause skin and eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . Avoid ingestion and inhalation, and keep the compound in a dry place .

Future Directions

Ethyl indole-2-carboxylate has been used as a reactant for the preparation of pyridazinoindole derivatives that have antimicrobial activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Relevant papers for further reading include "New Synthetic Method for Indole-2-carboxylate and Its Application to the Total Synthesis of Duocarmycin SA" , "Synthetic strategies of indole 2 and 3-carboxamides" , and "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate" .

properties

IUPAC Name

ethyl 1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXQAEWRSVZPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191140
Record name Ethyl indole-2-carboxylate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl indole-2-carboxylate

CAS RN

3770-50-1
Record name Ethyl 1H-indole-2-carboxylate
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Record name Ethyl indole-2-carboxylate
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Record name Ethyl indole-2-carboxylate
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Record name Ethyl indole-2-carboxylate
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Record name Ethyl indole-2-carboxylate
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Record name ETHYL INDOLE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

Heat 5 kg of 2-carboxyindole suspended in ethanol in the presence of sulfuric acid to boiling for 8 hours. Evaporate off the ethanol, then take up with 40 liters of ethyl acetate and wash the organic solution with an aqueous sodium hydroxide solution and dry.
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1H-indole-2-carboxylic acid (1 g, 6.2 mmol) was dissolved in 20 mL of ethanol. To this thionyl chloride (5.86 g, 49.68 mmol) was added drop wise with stirring at 0° C and stirring was continued for 30 h at room temperature. Excess of SOCl2 was evaporated, water was added to the residue and the suspension was filtered to afford the title compound (1.0 g, yield: 85.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step Two
Yield
85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
Y Murakami, M Tani, K Tanaka… - Chemical and …, 1988 - jstage.jst.go.jp
… we wish to note several advantages of using ethyl indole—2—carboxylate (1a) as a substrate for acylation. i) 3- and S-Acylindoles can be prepared from a common substrate, by …
Number of citations: 24 www.jstage.jst.go.jp
Y MURAKAMI, Y YOKOYAMA, C AOKI… - Chemical and …, 1991 - jstage.jst.go.jp
Crenatine (1a), which is a member of a new class of β-carboline alkaloids having an oxygen functionality at the 4-position, was synthesized starting from ethyl 1-benzylindole-2-…
Number of citations: 17 www.jstage.jst.go.jp
CR Strauss, RW Trainor - Australian journal of chemistry, 1998 - CSIRO Publishing
… Direct, preparative methods utilizing high-temperature aqueous media were developed for indole and indole-2-carboxylic acid from ethyl indole-2-carboxylate. Yields were excellent for …
Number of citations: 37 www.publish.csiro.au
Y MURAKAMI, M TANI, M SUZUKI… - Chemical and …, 1985 - jstage.jst.go.jp
… Ethyl indole-2-carboxylate (1a) and its derivatives were reacted with various carboxylic acids by using trifluoroacetic anhydride and phosphoric acid (or polyphosphoric acid) to yield …
Number of citations: 36 www.jstage.jst.go.jp
ATA Boraei, ESH El Ashry, A Barakat, HA Ghabbour - Molecules, 2016 - mdpi.com
… In summary, using NaOMe did not catalyze the alkylation of the ethyl indole-2-carboxylate (NH), and instead led to transesterification. The alkylation succeeded by the use of aq. KOH in …
Number of citations: 16 www.mdpi.com
WJ Brehm - Journal of the American Chemical Society, 1949 - ACS Publications
… Experimental Ethyl Indole-2-carboxylate.—Crude ethyl o-nitrophenylpyruvate, obtained as an oil by the method of Wislicenus and … of ethyl indole-2carboxylate in 250 cc. of dry ether was …
Number of citations: 29 pubs.acs.org
NH Al-Said, KQ Shawakfeh, WN Abdullah - Molecules, 2005 - mdpi.com
Aryl free-radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl and propargylic groups triggered intramolecular cyclizations to furnish a new class of …
Number of citations: 16 www.mdpi.com
H Jiang, YL Li, J Zhou, HS Sun, QY Zhang, XH Shi… - IUCrData, 2020 - iucrdata.iucr.org
… Ethyl indole-2-carboxylate (1.88 g, 10 mmol) was dissolved in 20 ml of ethanol and 3-fluorobenzaldehyde (0.62 g, 5 mmol) and concentrated HCl (0.5 ml) was added. The mixture was …
Number of citations: 1 iucrdata.iucr.org
H ISHII, Y MURAKAMI, T ISHIKAWA - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
… General Procedure for N—Methylation of Ethyl IndoIe-Z-carboxylate Derivatives A solution of ethyl indole-2-carboxylate derivative (2 mmol) in acetone (10 ml) was treated with lO‘Z, …
Number of citations: 14 www.jstage.jst.go.jp
M TANI, T ARIYASU, C NISHIYAMA… - Chemical and …, 1996 - jstage.jst.go.jp
… The Lewis acid would associate with the carbonyl of ethyl pyrrole—2—carboxylate (3) to give a complex similar to the complexg’ between an ethyl indole—2—carboxylate derivative …
Number of citations: 19 www.jstage.jst.go.jp

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